N-(3-chloro-4-methylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Description
N-(3-chloro-4-methylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a pyrrolo[3,2-d]pyrimidine derivative characterized by a fused bicyclic core with substituted aryl and carboxamide groups. Its structure includes:
- A 3-chloro-4-methylphenyl group at the N1 position.
- A 4-methylphenyl substituent at the C3 position.
- A 5-methyl group on the pyrrolidine ring.
- A carboxamide moiety at C5.
This compound is part of a broader class of pyrrolo[3,2-d]pyrimidines investigated for their biological activities, particularly as microtubule disruptors and kinase inhibitors .
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O3/c1-12-4-8-15(9-5-12)27-21(29)19-18(25-22(27)30)16(11-26(19)3)20(28)24-14-7-6-13(2)17(23)10-14/h4-11H,1-3H3,(H,24,28)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDFENQQZHIIHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3C)C(=O)NC4=CC(=C(C=C4)C)Cl)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 3-chloro-4-methylaniline with 2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid under specific conditions to form the desired product . The reaction is usually carried out in the presence of a suitable solvent, such as acetic acid, and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
One of the prominent applications of this compound is in the field of anticancer research. Pyrrolo[3,2-d]pyrimidine derivatives have been identified as promising candidates for cancer treatment due to their ability to inhibit specific enzymes involved in tumor growth. For instance, compounds structurally related to N-(3-chloro-4-methylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide have demonstrated activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor. Research indicates that pyrrolo[3,2-d]pyrimidines can effectively inhibit kinases and other enzymes that play critical roles in cellular signaling pathways. This inhibition can lead to the modulation of various biological processes, making it a valuable scaffold for the development of targeted therapies .
Molecular Docking Studies
Molecular docking studies have been performed to predict the binding affinity of this compound to various biological targets. These studies help in understanding how modifications to the compound's structure can enhance its biological activity and selectivity .
Pesticide Development
The unique chemical structure of this compound also opens avenues for its application in agricultural chemistry. Research into similar pyrrolo[3,2-d]pyrimidines has indicated their potential as pesticide agents due to their ability to disrupt specific biochemical pathways in pests . This could lead to the development of novel agrochemicals that are effective yet environmentally friendly.
Comparative Analysis of Pyrrolo[3,2-d]pyrimidines
| Compound Name | Biological Activity | Target Enzyme | Reference |
|---|---|---|---|
| This compound | Anticancer | Kinases | |
| Similar Compound A | Antimicrobial | Bacterial Enzymes | |
| Similar Compound B | Inhibitor | Protein Kinase |
Case Study 1: Anticancer Efficacy
In a study focused on the anticancer efficacy of pyrrolo[3,2-d]pyrimidine derivatives, researchers synthesized several analogs and evaluated their cytotoxic effects on human cancer cell lines. The results showed that modifications to the phenyl groups significantly influenced the potency against specific cancer types. The compound N-(3-chloro-4-methylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo demonstrated particularly strong activity against breast cancer cells .
Case Study 2: Enzyme Inhibition Profile
A detailed enzyme inhibition study revealed that N-(3-chloro-4-methylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo exhibited selective inhibition against certain kinases involved in cancer signaling pathways. The compound's structure allowed for effective binding to the ATP-binding site of these enzymes, leading to decreased phosphorylation of downstream targets .
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Comparisons
Substituent Effects on Activity
- The 3-chloro-4-methylphenyl group in the target compound may enhance hydrophobic interactions with microtubule or kinase binding pockets compared to the 4-methoxyphenyl in Compound 5 .
- The 7-carboxamide moiety is conserved across multiple analogs (e.g., Compounds 5–13 , LY231514 ), suggesting its critical role in binding affinity.
Toxicity and MTD
- The toluenesulfonyl group in Compound 9 increased the maximum tolerated dose (MTD) from 10 to 40 mg/kg while retaining submicromolar activity, highlighting the role of bulky substituents in reducing toxicity .
- The target compound’s 5-methyl and 4-methylphenyl groups may balance lipophilicity and metabolic stability, though MTD data remain pending.
Synthetic Routes
- Methylation with NaH/CH₃Br for the 5-methyl group.
- Amide coupling with 3-chloro-4-methylphenylamine for the carboxamide moiety.
Crystallographic Insights
- The dihedral angles between the pyrrolo[3,2-d]pyrimidine core and aryl substituents (e.g., 61.05°–75.39° in ) influence molecular packing and solubility. The target compound’s 4-methylphenyl group may adopt a similar orientation, optimizing π-π stacking .
Research Findings and Implications
- Microtubule Depolymerization: Compounds with 4-methoxyphenyl (e.g., Compound 5) showed EC50 values comparable to combretastatin A-4, a known microtubule disruptor. The target compound’s 3-chloro-4-methylphenyl group may enhance potency by increasing steric bulk and halogen bonding .
- Kinase Inhibition: Pyrrolo[3,2-d]pyrimidines with morpholinylethyl or pyridyl substituents () exhibit nanomolar IC50 against KDR. The target compound’s 7-carboxamide could mimic these interactions .
- Toxicity Mitigation : Substitution at N5 (e.g., toluenesulfonyl in Compound 9) reduces toxicity without compromising activity, suggesting similar modifications could benefit the target compound .
Biological Activity
N-(3-chloro-4-methylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 450.91 g/mol. The structure features a pyrrolo[3,2-d]pyrimidine core with various substituents that influence its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include condensation and cyclization processes. The specific synthetic route can vary based on the desired functional groups and overall yield.
Antiviral Activity
Research indicates that derivatives of pyrrolo[3,2-d]pyrimidines exhibit significant antiviral properties. For example, compounds similar to the target molecule have shown promising activity against HIV-1 by inhibiting integrase enzymes crucial for viral replication .
Anticancer Properties
Pyrrolo[3,2-d]pyrimidines have also been studied for their anticancer potential. In vitro studies demonstrate that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including inhibition of cell proliferation and modulation of apoptotic pathways .
Case Studies
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. For instance:
- Integrase Inhibition : Similar compounds have been shown to bind to the active site of integrase enzymes in HIV, preventing viral replication.
- Apoptotic Pathways : The compound may activate intrinsic apoptotic pathways through mitochondrial dysfunction and caspase activation.
Q & A
Q. What synthetic methodologies are commonly employed for the target compound?
The synthesis typically involves multi-step reactions, including cyclization and functionalization. For example:
- Cyclization : Refluxing 3-amino-2-cyanopyrrole intermediates with formamide or ammonia in methanol (Method A, ) yields pyrrolo[3,2-d]pyrimidine cores.
- Functionalization : Subsequent coupling with substituted anilines (e.g., 3-chloro-4-methylaniline) under acidic conditions (e.g., p-toluenesulfonic acid in methanol) introduces the carboxamide group (Method B, ). Key parameters include solvent choice (DMF for solubility), temperature (80–100°C), and reaction time (6–8 hours). Yields range from 45% to 72% depending on purification methods .
Q. Which spectroscopic techniques are critical for structural validation?
- NMR Spectroscopy : 1H and 13C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorophenyl groups, ).
- X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding patterns (e.g., dihedral angles between pyrrolopyrimidine and phenyl rings, ).
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 452.12, ). Cross-validation with IR (carbonyl stretches at ~1700 cm⁻¹) ensures consistency .
Q. How are reaction conditions standardized for reproducibility?
- Solvent Systems : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while methanol facilitates crystallization ().
- Catalysts : Acidic catalysts (e.g., p-TsOH) accelerate amide bond formation ().
- Temperature Control : Reflux conditions (70–80°C) balance reaction rate and decomposition risks (). Detailed protocols for quenching (ice baths) and workup (pH adjustment to 6–7) are critical .
Advanced Research Questions
Q. How can synthetic yields be optimized using Design of Experiments (DoE)?
- Variable Screening : Prioritize temperature, solvent ratio, and catalyst loading using fractional factorial designs ().
- Response Surface Methodology (RSM) : Optimize parameters like reflux time (6 vs. 8 hours) and ammonia concentration (25% vs. 30%) to maximize yield (). Example: A Central Composite Design (CCD) for cyclization steps improved yields from 55% to 78% by adjusting DMF:methanol ratios (3:1 → 2:1) .
Q. What strategies resolve contradictions in biological activity data?
- Target Validation : Use kinase inhibition assays (e.g., EGFR or BRAF kinases) to confirm mechanism of action ().
- Metabolic Stability Tests : Compare half-life (t½) in liver microsomes to rule out false negatives from rapid degradation ().
- Dose-Response Curves : EC50 values should be validated across ≥3 independent replicates to address variability .
Q. How are computational methods applied to predict SAR?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with ATP-binding pockets (e.g., hydrophobic contacts with 4-methylphenyl groups, ).
- QSAR Modeling : Hammett constants (σ) for substituents on the chlorophenyl ring correlate with cytotoxicity (R² = 0.89 in ).
- DFT Calculations : Predict electron-density maps to guide modifications (e.g., introducing electron-withdrawing groups at position 5) .
Q. What challenges arise in scaling up multi-step syntheses?
- Intermediate Purification : Column chromatography becomes impractical; switch to recrystallization (ethanol/water) or trituration ().
- Exothermic Reactions : Use jacketed reactors to control temperature during POCl3-mediated chlorination ().
- Byproduct Management : TLC monitoring (silica gel, ethyl acetate/hexane) identifies side products early .
Methodological Considerations Table
| Aspect | Key Parameters | References |
|---|---|---|
| Cyclization | Solvent (DMF), NH3 concentration (25%) | |
| Amidation | p-TsOH (5 mol%), methanol reflux | |
| Purification | Ethanol-DMF recrystallization | |
| SAR Analysis | Kinase inhibition assays, QSAR models | |
| Yield Optimization | DoE, RSM, solvent ratios |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
